molecular formula C7H2Cl5N B6291691 (2,4,6-Trichlorophenyl)isocyanide dichloride CAS No. 2666-68-4

(2,4,6-Trichlorophenyl)isocyanide dichloride

Cat. No. B6291691
CAS RN: 2666-68-4
M. Wt: 277.4 g/mol
InChI Key: UZEGJGJTLHQFIQ-UHFFFAOYSA-N
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Description

(2,4,6-Trichlorophenyl)isocyanide dichloride, or “TIP”, is a synthetic organic compound with a unique chemical structure. It is a colorless, crystalline solid with a molecular weight of 241.57 g/mol. TIP is a highly reactive compound, and is used in a variety of scientific research applications, such as synthesis of other compounds, as well as in biochemical and physiological studies.

Scientific Research Applications

TIP has been used in a variety of scientific research applications, including the synthesis of other compounds, such as 2,4,6-trichlorophenylthiocyanate (TCTC). TIP has also been used in biochemical and physiological studies, such as the study of enzymes, proteins, and other biomolecules. TIP has also been used to study the effects of drugs on the body, and to study the effects of environmental pollutants on cells and organisms.

Mechanism of Action

TIP is a highly reactive compound, and its mechanism of action is not yet fully understood. However, it is believed that TIP reacts with biomolecules in the body, such as enzymes and proteins, and can modify their structure and activity. It is also believed that TIP can react with environmental pollutants, such as heavy metals, and can modify their structure and activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of TIP are not yet fully understood. However, it is known that TIP can interact with enzymes and proteins in the body and can modify their structure and activity. It is also known that TIP can interact with environmental pollutants and can modify their structure and activity.

Advantages and Limitations for Lab Experiments

The main advantage of using TIP in laboratory experiments is its high reactivity, which allows it to interact with a variety of biomolecules and environmental pollutants. However, TIP is a highly reactive compound, and must be handled with caution. It should be stored in a cool, dry place, away from light and heat. Additionally, TIP should only be used in well-ventilated areas, as it can produce toxic fumes.

Future Directions

There are a number of potential future directions for research involving TIP. These include further research into its mechanism of action, its biochemical and physiological effects, and its interactions with environmental pollutants. Additionally, further research could be conducted into the development of more efficient and cost-effective synthesis methods for TIP. Finally, research could be conducted into the development of novel applications for TIP, such as in drug design and drug delivery.

Synthesis Methods

TIP is synthesized by the reaction of 2,4,6-trichlorophenol (TCP) with isocyanoacetic acid dichloride (IADC). The reaction is performed in an inert atmosphere, such as nitrogen or argon, at a temperature of 110-115°C. The reaction is typically complete within 30 minutes. The yield of TIP from this reaction is typically between 70-80%.

properties

IUPAC Name

1,1-dichloro-N-(2,4,6-trichlorophenyl)methanimine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl5N/c8-3-1-4(9)6(5(10)2-3)13-7(11)12/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZEGJGJTLHQFIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)N=C(Cl)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl5N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,4,6-Trichlorophenyl)isocyanide dichloride

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